Unii-1uhp520J4V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF-25706 is a novel oxime derivative of radicicol, a macrocyclic antifungal antibiotic originally isolated from the fungus Monosporium bonorden . Radicicol has been shown to bind to the heat shock protein 90 (Hsp90) chaperone, interfering with its function. KF-25706 exhibits potent antiproliferative activities against various human tumor cell lines and has shown significant growth-inhibitory activity in vivo .
Preparation Methods
KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .
Chemical Reactions Analysis
KF-25706 undergoes several types of chemical reactions, including:
Oxidation: KF-25706 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are limited.
Substitution: KF-25706 can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KF-25706 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .
Comparison with Similar Compounds
KF-25706 is unique among Hsp90 inhibitors due to its specific oxime derivative structure. Similar compounds include:
Radicicol: The parent compound of KF-25706, which also binds to Hsp90 but lacks significant antitumor activity in vivo.
Geldanamycin: Another Hsp90 inhibitor that competes with KF-25706 for binding to Hsp90.
KF-25706 stands out due to its potent antiproliferative activities and significant growth-inhibitory effects in vivo, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18ClNO6 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one |
InChI |
InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1 |
InChI Key |
PXFCVALKVVALQA-KYWPAZAJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.